B1577340 Myeloid antimicrobial peptide BMAP-28

Myeloid antimicrobial peptide BMAP-28

Cat. No.: B1577340
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Antimicrobial Peptides (AMPs) in Innate Immunity

Antimicrobial peptides (AMPs) are fundamental components of the innate immune system, serving as a first line of defense against a wide array of pathogens. tandfonline.comresearchgate.net Found across all forms of life, these gene-encoded peptides are typically short, consisting of fewer than 100 amino acids. tandfonline.comnih.gov A defining characteristic of many AMPs is their amphipathic nature, meaning they possess both hydrophobic and cationic (positively charged) regions. tandfonline.com This structure allows them to interact with and disrupt the negatively charged cell membranes of microbes, a key mechanism of their antimicrobial action. researchgate.net

AMPs exhibit broad-spectrum activity against bacteria (both Gram-positive and Gram-negative), fungi, viruses, and even some cancer cells. researchgate.netnih.gov Their role extends beyond direct killing of pathogens; they can also modulate the host's immune response. nih.gov A significant advantage of AMPs is that, despite a long history of co-evolution with microbes, widespread resistance has not developed, making them a promising area of research for new anti-infective therapies in an era of growing antibiotic resistance. tandfonline.com

Context of BMAP-28 as a Bovine Cathelicidin (B612621)

BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28) is a member of the cathelicidin family of AMPs. nih.gov Cathelicidins are found in various species, including humans, horses, and pigs, and play a crucial role in protecting animals from bacterial and fungal infections. nih.gov BMAP-28 is specifically derived from cattle (bovine) and corresponds to a 28-amino acid sequence from the C-terminal region of the bovine cathelicidin-5 precursor protein. caymanchem.comthermofisher.comnih.gov

Like other cathelicidins, BMAP-28 is characterized by a cationic N-terminal region that forms an amphipathic α-helix and a hydrophobic C-terminal tail. nih.gov This structure is critical to its potent antimicrobial activity. nih.gov Research has demonstrated its effectiveness against a range of pathogens, including Pasteurella multocida, methicillin-resistant Staphylococcus aureus (MRSA), and various fungi. nih.govnih.gov

Significance of BMAP-28 Research in Overcoming Antimicrobial Resistance

The rise of multidrug-resistant (MDR) and pan-drug-resistant (PDR) bacteria presents a severe global health threat, rendering many conventional antibiotics ineffective. nih.govfrontiersin.org BMAP-28 has emerged as a significant candidate in the search for new antimicrobial agents due to its potent activity against these resistant strains. nih.govnih.gov For instance, studies have shown that BMAP-28 can effectively kill pan-drug-resistant Acinetobacter baumannii (PDRAB), a bacterium notorious for causing difficult-to-treat infections. nih.gov

The mechanism of action for BMAP-28, which often involves direct disruption of the bacterial membrane, is less prone to the development of resistance compared to traditional antibiotics that target specific metabolic pathways. frontiersin.orgresearchgate.net Furthermore, BMAP-28 has demonstrated rapid bactericidal activity, killing pathogens within a short time frame. nih.gov Its ability to also target the outer membrane proteins of bacteria, such as OmpA in A. baumannii, provides another avenue for its antimicrobial action. nih.gov These characteristics highlight the potential of BMAP-28 and its derivatives as a basis for a new class of antibiotics to combat the growing crisis of antimicrobial resistance. tandfonline.comnih.gov

Historical Context of BMAP-28 Discovery and Characterization

BMAP-28 was first described in the mid-1990s as part of research into the antimicrobial components of the bovine immune system. In 1996, Skerlavaj and colleagues identified two novel cathelicidin-derived peptides from bovine myeloid cells, which they named BMAP-27 and BMAP-28. nih.gov Their work involved deducing the peptide sequences from their corresponding cDNAs. nih.gov

The initial characterization involved chemically synthesizing the peptides and testing their biological activity. nih.gov These early studies revealed that BMAP-28 possessed potent, broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria, including the clinically significant methicillin-resistant Staphylococcus aureus (MRSA), as well as fungi. nih.govnih.gov It was also noted that while the full-length peptide was cytotoxic to host cells like erythrocytes and neutrophils at higher concentrations, truncated versions lacking the hydrophobic C-terminal tail showed reduced cytotoxicity while retaining significant antimicrobial activity. nih.gov This foundational work established BMAP-28 as a promising template for the development of new antimicrobial agents.

Compound Information

Table of Compound Names

Properties

bioactivity

Antibacterial, Antifungal

sequence

GGLRSLGRKILRAWKKYG

Origin of Product

United States

Structural Biology and Biophysical Characterization of Myeloid Antimicrobial Peptide Bmap 28

Primary Sequence Analysis and Identification of Functional Motifs

The primary structure of BMAP-28, consisting of a specific sequence of amino acids, is fundamental to its function. Analysis of this sequence reveals key features that contribute to its antimicrobial and cytotoxic properties.

Amino Acid Composition and Cationicity

BMAP-28 is a 28-residue peptide, although it is often synthesized as a 27-amino acid C-terminally amidated peptide after the removal of the C-terminal glycine. nih.gov The amino acid sequence is GGLRSLGRKILRAWKKYGPIIVPIIRIG. researchgate.net A defining characteristic of BMAP-28 is its high cationicity, resulting from a significant number of positively charged amino acid residues, primarily arginine (Arg) and lysine (B10760008) (Lys). mdpi.com This positive net charge is a common feature among many antimicrobial peptides and is crucial for the initial electrostatic interaction with the negatively charged components of microbial cell membranes. frontiersin.org The peptide also contains a substantial proportion of hydrophobic residues, which contributes to its amphipathic nature. mdpi.com

The specific amino acid composition and resulting net positive charge are critical determinants of BMAP-28's biological activity. For instance, alterations in its cationic and hydrophobic amino acid residues have been shown to enhance its antimicrobial effect. nih.gov

Table 1: Physicochemical Properties of BMAP-28

Property Value
Number of Residues 27 (amidated form)
Amino Acid Sequence GGLRSLGRKILRAWKKYGPIIVPIIRI-am

Identification of Heptad Repeat Sequences and Zipper Motifs

A significant structural feature within the primary sequence of BMAP-28 is the presence of heptad repeat sequences. nih.gov A heptad repeat is a recurring pattern of seven amino acids, often denoted as 'abcdefg', where the 'a' and 'd' positions are typically occupied by hydrophobic residues. wikipedia.org These repeats are the foundational elements of coiled-coil structures. researchgate.netuliege.be

Specifically, short leucine (B10760876) and isoleucine zipper motifs have been identified at the N- and C-terminals of BMAP-28, respectively. nih.gov Leucine zippers are a type of heptad repeat where leucine is predominantly found at the 'd' position. wikipedia.org These motifs are known to play a role in the dimerization and oligomerization of proteins and peptides. researchgate.netuliege.be The presence of these zipper motifs in BMAP-28 suggests their involvement in the peptide's assembly and interaction with membranes, which in turn influences its cytotoxic activity against mammalian cells. nih.gov Studies involving the substitution of amino acids within these motifs have demonstrated a significant impact on the peptide's lytic activity. nih.govresearchgate.net

Secondary and Tertiary Structural Conformations of BMAP-28

The biological function of BMAP-28 is intrinsically linked to its three-dimensional structure. While it may be unstructured in aqueous solution, it adopts distinct conformations upon interacting with biological membranes or membrane-mimetic environments.

Alpha-Helical Propensity in Membrane-Mimetic Environments

In environments that mimic the lipid bilayer of a cell membrane, such as in the presence of detergents or lipid vesicles, BMAP-28 exhibits a strong propensity to fold into an alpha-helical conformation. nih.govfrontiersin.org This induced secondary structure is a hallmark of many membrane-active peptides. nih.gov The alpha-helix is amphipathic, meaning it has a hydrophobic face that interacts with the lipid core of the membrane and a hydrophilic, positively charged face that remains exposed to the aqueous environment or interacts with the polar head groups of the lipids.

The N-terminal region of BMAP-28 (residues 1-18) is predicted to form an amphipathic α-helix, which is crucial for its antimicrobial activity. nih.gov In contrast, the C-terminal tail (residues 19-27) is more hydrophobic. nih.gov The formation of this alpha-helical structure is a critical step in the mechanism of membrane permeabilization. frontiersin.org

Conformational Adaptability and Plasticity

BMAP-28 displays considerable conformational adaptability, a characteristic that allows it to interact with diverse membrane environments. nih.govelifesciences.org This structural plasticity is evident in its ability to transition from a random coil in solution to a structured alpha-helical state upon membrane binding. uts.edu.au This adaptability is not limited to a single folded state; the peptide may adopt various conformations depending on the lipid composition of the target membrane and the peptide-to-lipid ratio.

This conformational flexibility is crucial for its function, enabling it to effectively disrupt the membranes of a wide range of microbial pathogens while also interacting with host cell membranes. nih.govbiorxiv.org The ability to adopt different structures likely plays a role in the differential activity of BMAP-28 against various cell types.

Structure-Function Relationship Studies

The relationship between the structure of BMAP-28 and its biological functions has been a primary focus of research. These studies aim to delineate which structural components are responsible for its potent antimicrobial activity and its often-associated cytotoxicity.

Conversely, the hydrophobic C-terminal tail appears to be a major determinant of the peptide's lytic activity against host cells. nih.gov The removal or modification of this hydrophobic C-terminal region has been shown to decrease cytotoxicity while preserving antimicrobial efficacy. researchgate.net

Furthermore, the heptad repeat sequences and the associated zipper motifs have been implicated in the peptide's cytotoxicity. nih.gov Alanine-scanning mutagenesis studies, where specific amino acids in the heptad repeat are replaced by alanine (B10760859), have revealed that these motifs are critical for the peptide's ability to assemble on and permeabilize mammalian cell membranes. nih.gov These findings highlight that the antimicrobial and cytotoxic activities of BMAP-28 can be uncoupled by targeted structural modifications, offering a promising avenue for the design of safer, more selective antimicrobial agents.

Table 2: Compound Names Mentioned

Compound Name
Alanine
Arginine
BMAP-27
BMAP-28
BMAP-28(1-18)
Glycine
Isoleucine
Leucine
Lysine

Role of Amphipathicity in Biological Activity

A defining characteristic of BMAP-28 and many other antimicrobial peptides (AMPs) is its amphipathicity, which is the spatial separation of hydrophobic and hydrophilic residues upon folding into its secondary structure. acs.org This arrangement is fundamental to its ability to selectively interact with and disrupt microbial membranes. When BMAP-28 encounters a bacterial membrane, it adopts an α-helical conformation. frontiersin.org This conformation positions the hydrophobic amino acid side chains on one face of the helix and the cationic (positively charged) and polar residues on the opposite face.

The cationic face of the helix is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.net This initial electrostatic interaction is a critical first step in the peptide's mechanism of action. Following this initial binding, the hydrophobic face of the helix inserts into the hydrophobic core of the lipid bilayer. researchgate.net This insertion disrupts the membrane's integrity, leading to pore formation, increased permeability, and ultimately, cell death. researchgate.net The amphipathic nature of BMAP-28 is therefore a key determinant of its potent antimicrobial activity. nih.gov While high amphipathicity is linked to strong antimicrobial action, it can also contribute to toxicity against host cells, a crucial factor in the design of BMAP-28 analogs. mdpi.com

Crucial Residues for Membrane Anchoring and Activity (e.g., Ser5, Arg8, Arg12)

Specific amino acid residues within the BMAP-28 sequence play pivotal roles in its ability to anchor to and destabilize microbial membranes. Molecular dynamics simulations and structural studies have identified several key residues that are critical for the initial stages of membrane interaction.

Notably, residues Ser5, Arg8, and Arg12 in the N-terminal region of BMAP-28 have been shown to be crucial for its initial anchoring to the lipid bilayer. nih.govresearchgate.net The positively charged arginine (Arg) residues at positions 8 and 12 contribute significantly to the electrostatic attraction between the peptide and the negatively charged bacterial membrane. The polar serine (Ser) residue at position 5 is also implicated in this initial binding phase, likely through hydrogen bonding interactions with the membrane interface. nih.gov The strategic positioning of these residues facilitates the stable association of the peptide with the membrane, a prerequisite for its disruptive action. The stability of the secondary structure, which is influenced by these key residues, is a critical factor in promoting membrane anchoring and determining the peptide's membrane destabilization potential. nih.gov

Impact of Amino Acid Substitutions on Structure and Function

The modification of the primary amino acid sequence of BMAP-28 through substitutions has been a valuable strategy for investigating its structure-function relationships and for developing analogs with enhanced therapeutic potential. These studies have provided detailed insights into how specific residues contribute to its antimicrobial efficacy and its often-undesirable hemolytic activity.

One area of focus has been the substitution of amino acids within the heptad repeat sequences of BMAP-28, which are characteristic of leucine zipper-like motifs. nih.gov Alanine scanning mutagenesis, where specific amino acids are replaced by alanine, has been employed to probe the role of these motifs. Substituting amino acids at certain positions within these structural elements has been shown to significantly reduce the peptide's cytotoxic effects on human red blood cells and other mammalian cells, while largely preserving its minimum inhibitory concentration (MIC) against bacteria. nih.gov

For instance, analogs of BMAP-28 with alanine substitutions showed a reduced ability to depolarize human red blood cells compared to the wild-type peptide, indicating a decrease in hemolytic activity. nih.gov However, these analogs retained their ability to depolarize the membranes of Escherichia coli. nih.gov This suggests that it is possible to uncouple the antimicrobial and cytotoxic activities of BMAP-28 through targeted amino acid substitutions.

The following table summarizes the effects of various amino acid substitutions on the properties of BMAP-28 and its analogs, as reported in the literature.

Peptide/AnalogAmino Acid SequenceModification from BMAP-28Key Finding
BMAP-28 GGLRSLGRKILRAWKKYGPNVLRIIRIAWild-TypePotent antimicrobial and hemolytic activity. nih.govuliege.be
mutBMAP18 Sequence not specifiedMutation in BMAP-28(1-18)Reduced antimicrobial potency compared to BMAP-28(1-18) due to instability of its helical structure in the presence of a membrane. nih.gov
Alanine-substituted analogs VariousAlanine substitutions in heptad repeatsReduced cytotoxicity to mammalian cells while maintaining antimicrobial activity. nih.gov
D-BMAP-28 All L-amino acids replaced by D-amino acidsStereoisomerIncreased resistance to proteases and enhanced activity against certain parasites. plos.org
RI-BMAP-28 Retro-inverso isomerReversed sequence and D-amino acidsIncreased resistance to proteases. plos.org

These studies underscore the plasticity of the BMAP-28 structure and demonstrate that its biological activities can be finely tuned through specific amino acid modifications. Such approaches are instrumental in the development of peptide-based therapeutics with improved selectivity and safety profiles.

Molecular and Cellular Mechanisms of Action of Myeloid Antimicrobial Peptide Bmap 28

Interactions with Pathogen Membranes and Cellular Components

The primary mode of action for BMAP-28 involves direct interaction with the cellular envelopes of pathogens, leading to a cascade of events that compromise cellular integrity and viability. frontiersin.orgresearchgate.net

BMAP-28 demonstrates potent bactericidal activity by targeting and disrupting the complex membrane structures of prokaryotic cells. nih.govfrontiersin.org This process is initiated by electrostatic interactions and further mediated by specific molecular engagements.

As a cationic peptide, BMAP-28 is electrostatically attracted to the anionic surfaces of bacterial membranes. frontiersin.orgresearchgate.net This initial, relatively nonspecific electrostatic interaction is a critical first step, concentrating the peptide at the bacterial cell surface. researchgate.net The outer membranes of Gram-negative bacteria, rich in negatively charged lipopolysaccharide (LPS), and the membranes of Gram-positive bacteria, containing anionic teichoic acids, provide a strong electrostatic gradient that facilitates this binding. researchgate.netfrontiersin.org This interaction is considered a key factor in the broad-spectrum activity of cathelicidins and is thought to reduce the likelihood of bacteria developing resistance compared to conventional antibiotics that have highly specific targets. researchgate.net

BMAP-28 directly binds to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. frontiersin.orgnih.gov This binding is not only a crucial step for membrane translocation but also has significant immunomodulatory effects. By binding to LPS, BMAP-28 can neutralize its endotoxic activity, inhibiting the LPS-induced secretion of pro-inflammatory cytokines. nih.govnih.gov Studies have shown that BMAP-28 can block the binding of LPS to its receptors, such as Toll-like receptor 4 (TLR4), thereby modulating the host's innate immune response to infection. nih.govnih.gov Research on Mannheimia haemolytica highlights that the negatively charged LPS on its outer membrane favors interaction with cationic AMPs like BMAP-28. frontiersin.org

Table 1: BMAP-28 Interaction with Bacterial Membrane Components

Bacterial ComponentType of InteractionConsequenceRelevant Pathogens
Anionic MembranesElectrostatic AttractionPeptide accumulation at cell surfaceGram-positive & Gram-negative bacteria
Lipopolysaccharide (LPS)Direct BindingMembrane disruption, Endotoxin (B1171834) neutralizationE. coli, A. baumannii, M. haemolytica
Lipoteichoic Acid (LTA)BindingCell surface damageS. aureus (including MRSA)
Outer Membrane Protein A (OmpA)Receptor BindingInhibition of bacterial growth, Cell surface damagePan-drug-resistant A. baumannii

Beyond its interaction with lipids, BMAP-28 can engage with specific proteins on the bacterial outer membrane. A notable example is its interaction with the Outer Membrane Protein A (OmpA) of Acinetobacter baumannii. nih.govnih.gov Research has demonstrated that OmpA can act as a potential receptor for BMAP-28 on pan-drug-resistant A. baumannii (PDRAB). nih.gov Quartz crystal microbalance (QCM) analysis confirmed a direct interaction between BMAP-28 and AbOmpA. nih.govnih.gov This binding is believed to be related to the peptide's bacteria-killing effect, contributing to the destabilization of the cell membrane. nih.gov

Following the initial binding and subsequent interactions, BMAP-28 induces permeabilization of the bacterial inner and/or outer membranes. nih.govcaymanchem.com This disruption of the membrane integrity leads to the leakage of cytoplasmic contents. nih.gov Studies using field emission scanning electron microscopy (FE-SEM) on PDRAB treated with BMAP-28 revealed significant morphological changes, including roughened surfaces and broken cells leaking cytoplasm. nih.gov The peptide effectively depolarizes the membranes of bacteria like E. coli. nih.gov This loss of membrane potential, coupled with the efflux of essential ions and metabolites and the influx of water, ultimately results in rapid bacterial cell death. nih.gov

The antimicrobial activity of BMAP-28 extends to eukaryotic pathogens, including fungi and some viruses, primarily through mechanisms involving membrane disruption. caymanchem.comresearchgate.net It is effective against the fungus Candida albicans and Candida neoformans. caymanchem.comresearchgate.net The mechanism is thought to be similar to its action on bacteria, involving interaction with the fungal cell membrane, leading to permeabilization and cell death. researchgate.net

Furthermore, BMAP-28 has shown efficacy against enveloped viruses such as bovine herpesvirus-1 (BHV-1) and bovine respiratory syncytial virus (BRSV). frontiersin.orgresearchgate.net The proposed mechanism involves the peptide interacting with the negatively charged viral envelope, causing permeabilization and inhibiting viral replication. frontiersin.org BMAP-28 can also induce membrane permeabilization and cell death in certain eukaryotic cells, such as tumor cell lines and activated lymphocytes, by targeting mitochondrial membranes and inducing the opening of the mitochondrial permeability transition pore. nih.govnih.gov

Table 2: Antimicrobial Spectrum and Membrane Effects of BMAP-28

Pathogen TypeExample OrganismPrimary TargetObserved Effect
Gram-negative BacteriaEscherichia coliInner & Outer MembraneInner membrane permeabilization, depolarization. caymanchem.comnih.gov
Gram-negative BacteriaAcinetobacter baumanniiOuter Membrane, OmpACell surface damage, cytoplasmic leakage. nih.govnih.gov
Gram-positive BacteriaStaphylococcus aureus (MRSA)Cell Surface, Lipoteichoic AcidCell surface damage. researchgate.net
FungiCandida albicansCell MembraneAntifungal activity, cell death. caymanchem.comresearchgate.net
Enveloped VirusesBovine Herpesvirus-1 (BHV-1)Viral EnvelopeInhibition of viral replication. frontiersin.orgresearchgate.net
Eukaryotic CellsHuman Tumor Cell LinesMitochondrial MembraneDepolarization, permeabilization, cell death. nih.govnih.gov

Mitochondrial Permeability Transition Pore Induction in Specific Cell Types

A key aspect of BMAP-28's mechanism of action is its ability to induce the mitochondrial permeability transition pore (PTP), a non-specific channel in the inner mitochondrial membrane. nih.govnih.govtandfonline.com This event is a critical juncture in the cell death cascade, leading to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.gov

Cytochrome C Release and Downstream Effects

The opening of the mitochondrial permeability transition pore triggered by BMAP-28 leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol. nih.govnih.govtandfonline.com The release of cytochrome c from the mitochondria is a pivotal event in the intrinsic pathway of apoptosis. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, leading to a cascade of events that culminate in cell death. nih.gov In cells treated with BMAP-28, the release of cytochrome c has been observed to precede DNA fragmentation, a hallmark of apoptosis. nih.gov This indicates a direct mechanistic link between the peptide's effect on mitochondria and the execution of the apoptotic program. nih.gov

Induction of Programmed Cell Death Pathways

BMAP-28 is a potent inducer of programmed cell death, primarily through the apoptotic pathway, in a variety of cell types, including protozoan parasites and neoplastic cells. nih.govnih.gov

Apoptosis Induction in Protozoan Parasites (e.g., Leishmania)

BMAP-28 and its isomers have demonstrated significant leishmanicidal activity against Leishmania major promastigotes and amastigotes. nih.govnih.govplos.org The peptide induces a late-stage apoptotic cell death response, which is preceded by early osmotic cell lysis due to membrane disruption. nih.govnih.gov

Interestingly, the apoptosis induced by BMAP-28 in Leishmania appears to be a caspase-independent process. nih.govmdpi.com While the peptide triggers hallmark features of apoptosis, such as DNA fragmentation detected by TUNEL assays, it does not involve the activation of caspases, which are key mediators in the classical apoptotic pathway. nih.govmdpi.com This suggests that BMAP-28 activates an alternative, caspase-independent apoptotic pathway in these parasites, highlighting a distinct mechanism of action compared to its effects on some mammalian cells. nih.gov

Apoptosis Induction in Neoplastic Cells

BMAP-28 exhibits cytotoxic activity against various cancer cell lines, including human thyroid cancer TT cells. nih.govfrontiersin.orgfrontiersin.org The peptide inhibits the proliferation of these cancer cells by inducing apoptosis. nih.govnih.gov In studies on human thyroid cancer cells, BMAP-28 treatment led to a dose-dependent increase in the percentage of apoptotic cells. nih.gov This pro-apoptotic effect is mediated through the activation of the intrinsic apoptotic pathway. nih.govnih.gov Specifically, BMAP-28 has been shown to upregulate the expression and activation of caspase-9, the initiator caspase in the mitochondrial pathway, and caspase-3, a key executioner caspase responsible for the cleavage of cellular substrates during apoptosis. nih.govnih.gov

Cell TypeKey Apoptotic Events Induced by BMAP-28
Leishmania Late-stage apoptosis, DNA fragmentation, Caspase-independent mechanism. nih.govmdpi.com
Neoplastic Cells (e.g., human thyroid cancer) Activation of caspase-9 and caspase-3, DNA fragmentation. nih.govnih.gov

Spectrum of Biological Activities of Myeloid Antimicrobial Peptide Bmap 28

Direct Antimicrobial Activities

BMAP-28 exerts its antimicrobial effects through mechanisms that primarily involve the disruption of microbial cell membranes. Its cationic and amphipathic properties facilitate its interaction with the negatively charged components of microbial surfaces, leading to membrane permeabilization and subsequent cell death.

Antibacterial Efficacy

BMAP-28 demonstrates potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. This wide-ranging efficacy underscores its potential as a versatile antimicrobial agent.

BMAP-28 is effective against various Gram-positive bacteria. Research has shown its ability to inhibit the growth of clinically relevant species, including strains of Staphylococcus aureus. The peptide's mechanism of action involves damaging the bacterial cell surface, leading to morphological changes and loss of integrity. nih.govnih.gov

The peptide also displays significant activity against Gram-negative bacteria. iastate.edu Its efficacy extends to pathogens such as Escherichia coli, Pasteurella multocida, and Acinetobacter baumannii. iastate.educapes.gov.brnih.gov The interaction of BMAP-28 with the outer membrane of Gram-negative bacteria is a critical step in its bactericidal process. nih.gov

A crucial aspect of BMAP-28's activity is its effectiveness against multidrug-resistant (MDR) bacteria, a significant threat in clinical settings. The peptide has demonstrated the ability to kill methicillin-resistant Staphylococcus aureus (MRSA) and pan-drug-resistant Acinetobacter baumannii (PDRAB). nih.govnih.gov Studies have reported that BMAP-28 can damage the cell surface of MRSA. nih.govnih.govresearchgate.netnih.gov Furthermore, its potent and rapid inhibitory effects against PDRAB have been documented, suggesting its potential for treating infections caused by these highly resistant pathogens. nih.govnih.govnih.gov While specific data on Carbapenem-Resistant Enterobacteriaceae (CRE) is less detailed in the available literature, the broad-spectrum nature of BMAP-28's activity against other resistant Gram-negative bacteria suggests potential efficacy.

Detailed investigations have quantified the susceptibility of several specific pathogens to BMAP-28.

Mannheimia haemolytica : A key pathogen in bovine respiratory disease, M. haemolytica is susceptible to BMAP-28. Studies have determined a Minimum Inhibitory Concentration (MIC) of 64 μg/mL for this bacterium. nih.gov

Staphylococcus aureus : BMAP-28 is active against both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains. The MIC for MSSA ranges from 1.25 to 20 μg/mL, while for MRSA, the range is 5 to 20 μg/mL. nih.gov Another source indicates an MIC of 2 µM for S. aureus and 4 µM for MRSA. caymanchem.com

Acinetobacter baumannii : Particularly against pan-drug-resistant strains (PDRAB), BMAP-28 has shown significant activity, with MICs for clinical strains ranging from 5 to 10 μg/mL. nih.gov

Pasteurella multocida : This pathogen is also susceptible to BMAP-28, with reported MICs between 1.0 and 1.9 µM. capes.gov.brnih.gov

Antifungal Efficacy against Pathogenic Fungi (e.g., Candida spp., Cryptococcus neoformans)

In addition to its antibacterial properties, BMAP-28 exhibits antifungal activity against pathogenic yeasts.

Candida spp. : BMAP-28 is effective against various Candida species, including Candida albicans and Candida krusei. The MIC for planktonic Candida species has been reported to be in the range of 2-32 μM. nih.gov Specifically for C. albicans, an MIC of 8 µM has been noted. caymanchem.com The peptide can inhibit both planktonic cells and biofilms, which are often associated with persistent infections. nih.gov

Cryptococcus neoformans : This encapsulated yeast, a significant cause of meningitis in immunocompromised individuals, is also susceptible to BMAP-28. While specific MIC values are not as extensively documented in the provided search results, the general antifungal activity of cathelicidins against C. neoformans has been established. researchgate.net

Data Tables

Table 1: Antibacterial Efficacy of BMAP-28

Bacterial SpeciesStrain TypeMinimum Inhibitory Concentration (MIC)Reference(s)
Staphylococcus aureusMethicillin-Susceptible (MSSA)1.25-20 μg/mL nih.gov
Staphylococcus aureusMethicillin-Resistant (MRSA)5-20 μg/mL nih.gov
Staphylococcus aureus-2 µM caymanchem.com
Staphylococcus aureusMethicillin-Resistant (MRSA)4 µM caymanchem.com
Acinetobacter baumanniiPan-Drug-Resistant (PDRAB)5-10 μg/mL nih.gov
Mannheimia haemolytica-64 μg/mL nih.gov
Pasteurella multocida-1.0-1.9 µM capes.gov.brnih.gov
Escherichia coli-2 µM caymanchem.com
Staphylococcus epidermidis-1 µM caymanchem.com

Table 2: Antifungal Efficacy of BMAP-28

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference(s)
Candida spp.2-32 μM nih.gov
Candida albicans8 µM caymanchem.com

Antiviral Efficacy against Enveloped Viruses (e.g., Bovine Herpesvirus-1, Bovine Respiratory Syncytial Virus)

BMAP-28 has demonstrated significant efficacy against key enveloped viruses responsible for bovine respiratory disease (BRD), a major health concern in cattle. frontiersin.orgnih.gov Research shows that BMAP-28 can inhibit the replication of both Bovine Herpesvirus-1 (BHV-1) and Bovine Respiratory Syncytial Virus (BRSV) in vitro. frontiersin.orgnih.govmdpi.com In one study, synthetic BMAP-28 at a concentration of 100 µg/ml was shown to kill BHV-1. nih.gov Further investigations revealed that BMAP-28 was the most effective among several peptides tested at inhibiting the replication of both BHV-1 and BRSV. frontiersin.orgnih.gov

The interaction between BMAP-28 and alpha-herpesviruses extends to the central nervous system. During infection, the expression of BMAP-28 is modulated, suggesting its involvement in the innate immune response within nervous tissues. nih.gov For instance, while BoHV-5 tends to suppress BMAP-28 expression in certain brain regions, BoHV-1 has been observed to slightly induce its expression. nih.gov This antiviral activity is not limited to bovine pathogens; BMAP-28 also reduces the replication of Herpes Simplex Virus 1 (HSV-1), a human pathogen. frontiersin.org

Table 1: Antiviral Activity of BMAP-28 Against Enveloped Viruses
VirusObserved EffectReference
Bovine Herpesvirus-1 (BHV-1)Inhibition of viral replication; viral killing. frontiersin.orgnih.govnih.gov
Bovine Respiratory Syncytial Virus (BRSV)Inhibition of viral replication. frontiersin.orgnih.gov
Herpes Simplex Virus 1 (HSV-1)Reduction of viral replication. frontiersin.org

Anti-Parasitic Efficacy against Protozoan Parasites (e.g., Leishmania major, Leishmania donovani, Cryptosporidium parvum)

BMAP-28 and its isomers have shown considerable promise as agents against protozoan parasites. psu.eduyoutube.com Extensive research has been conducted on its efficacy against Leishmania major, a causative agent of leishmaniasis. Studies demonstrate that BMAP-28 and its protease-resistant isomers, D-BMAP-28 and RI-BMAP-28, possess potent activity against both the promastigote and the intracellular amastigote stages of L. major. psu.eduyoutube.com The mechanism of action appears to involve the induction of early osmotic cell lysis followed by a late-stage apoptotic cell death. psu.edu The D-amino acid form (D-BMAP-28) has been noted as the most potent of the isomers against L. major. psu.eduyoutube.com The peptide's effectiveness extends to the amastigote form within infected macrophages, highlighting its therapeutic potential. youtube.com

The anti-leishmanial activity is not confined to L. major. Studies have also confirmed that BMAP-28 is active against Leishmania donovani, the parasite responsible for visceral leishmaniasis.

Furthermore, BMAP-28 has been identified as a potent agent against Cryptosporidium parvum, a protozoan that causes gastrointestinal illness. Research using in vitro methods demonstrated that BMAP-28 exerts a strong cytotoxic effect on C. parvum sporozoites. Exposure to the peptide led to a rapid decrease in the viability of the sporozoite population. However, the peptide was found to be less effective against the environmentally resistant oocyst stage of the parasite.

Table 2: Anti-Parasitic Activity of BMAP-28
ParasiteLifecycle StageObserved EffectReference
Leishmania majorPromastigotesPotent antiparasitic activity; induces cell lysis and apoptosis. psu.edu
Amastigotes (intracellular)Effective at reducing amastigote viability within macrophages. youtube.com
Leishmania donovaniNot specifiedDemonstrated anti-leishmanial activity.
Cryptosporidium parvumSporozoitesStrong cytotoxic effect; rapid decrease in viability.
OocystsLimited to no consistent effect on viability.

Immunomodulatory Functions

Beyond its direct killing of pathogens, BMAP-28 plays a crucial role in modulating the host's immune response. This involves a complex regulation of cytokine production and signaling pathways that are central to inflammation.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNFα, IL-1β, IL-6, IL-8, IL-12, IFNγ)

BMAP-28 exhibits a dual role in regulating pro-inflammatory cytokines, capable of both inhibiting and stimulating their production depending on the context.

A key immunomodulatory function of BMAP-28 is its ability to neutralize the effects of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inflammatory trigger. When administered with LPS, BMAP-28 effectively blocks LPS-induced gene expression of pro-inflammatory cytokines. This inhibitory capacity extends to a range of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), IL-8, IL-12, and Interferon-gamma (IFN-γ). This effect is achieved through direct binding to LPS, which prevents the activation of host immune cells. Studies have also shown that BMAP-28 can inhibit cytokine production induced by leptospiral LPS.

In the absence of bacterial triggers like LPS, BMAP-28 can directly stimulate immune cells to produce certain cytokines. Research has shown that BMAP-28 on its own can activate cellular pathways in macrophages, leading to the upregulation of IL-1β gene expression. It can also increase the expression of IL-6 in RAW264.7 macrophage cells. Interestingly, when BMAP-28 is added to cells shortly before or after stimulation with LPS, it can enhance the induction of IL-1β and IL-6 genes, suggesting a context-dependent potentiation of the early inflammatory response.

Table 3: Summary of BMAP-28's Effect on Pro-inflammatory Cytokine Production
CytokineInhibition of LPS-Induced SecretionDirect StimulationReference
TNF-αYes-
IL-1βYesYes
IL-6YesYes (also enhances post-LPS)
IL-8Yes-
IL-12Yes-
IFN-γYes-
IFN-βYes (suppresses induction)-

Regulation of Toll-Like Receptor (TLR) Signaling Pathways (e.g., TLR2, TLR4)

The immunomodulatory effects of BMAP-28 are mediated, in part, through its interaction with Toll-Like Receptors (TLRs), which are critical for recognizing pathogen-associated molecular patterns.

BMAP-28 significantly influences TLR4 signaling, the primary pathway for LPS recognition. It can inhibit TLR4 activation by binding directly to LPS. Furthermore, BMAP-28 has been shown to decrease the LPS-induced internalization of surface TLR4. This action is crucial because TLR4 internalization is required to initiate the TRAM/TRIF-dependent signaling pathway that leads to the expression of IFN-β. By preventing this step, BMAP-28 effectively inhibits this specific branch of TLR4 signaling. However, it simultaneously increases the activation of NF-κB, another downstream effector of TLR4, showcasing its complex regulatory role.

The peptide also regulates TLR2 signaling. In studies involving bovine cells stimulated with leptospiral LPS, which is recognized by TLR2, BMAP-28 was found to prevent the L-LPS-induced expression of TLR2 itself. This inhibition of TLR2 expression leads to a subsequent reduction in the TLR2-dependent pro-inflammatory cytokine response, providing another mechanism by which BMAP-28 can control inflammation during bacterial infections.

Binding to LPS and Blocking TLR Activation

BMAP-28 exhibits a significant capacity to interact with and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. researchgate.netfrontiersin.orgresearchgate.net This interaction is crucial for its immunomodulatory effects. By directly binding to LPS, BMAP-28 can prevent or reduce the presentation of LPS to its primary receptors on immune cells, namely the Toll-like receptor 4 (TLR4) in complex with MD-2. nih.govnih.govnih.gov This blockage of the LPS-TLR4 interaction effectively dampens the subsequent inflammatory cascade.

Studies have shown that BMAP-28 can inhibit LPS-induced cytokine secretion. researchgate.net This is achieved by forming a complex with LPS, which plays a substantial role in preventing LPS from binding to TLR4 and thereby negatively regulating the innate immune response. nih.gov Furthermore, research on leptospiral LPS (L-LPS), which is recognized by Toll-like receptor 2 (TLR2), has demonstrated that BMAP-28 can prevent L-LPS-induced immune activation in bovine cells. It achieves this by inhibiting L-LPS-induced TLR2 expression and subsequent cytokine production. frontiersin.org This indicates that BMAP-28's ability to block TLR activation extends to different types of LPS and TLRs, making it a potential agent for mitigating endotoxin (B1171834) shock and sepsis. frontiersin.orgresearchgate.net

Influence on TLR Internalization

The signaling of TLR4 is complex and can occur via two main pathways: a MyD88-dependent pathway at the cell surface and a TRIF-dependent pathway that requires the internalization of the TLR4 receptor into endosomes. researchgate.netnih.gov BMAP-28 has been shown to directly influence this internalization process.

In a study using RAW 264.7 macrophages, BMAP-28 was found to decrease the LPS-induced internalization of surface TLR4. researchgate.net This inhibition of TLR4 internalization provides a specific mechanism for how the peptide suppresses the TLR4/TRAM/TRIF signaling pathway, which is responsible for the production of type I interferons like IFN-β. researchgate.net By preventing the receptor from moving into the intracellular compartment where this pathway is initiated, BMAP-28 selectively curtails certain arms of the inflammatory response while potentially potentiating others that originate from the cell surface. researchgate.net

Chemotactic Properties for Immune Cells (e.g., Neutrophils, Monocytes)

Chemotaxis, the directed migration of cells in response to a chemical stimulus, is a critical function of the innate immune system, guiding cells like neutrophils and monocytes to sites of infection or injury. nih.gov While this property is a known function of several antimicrobial peptides, which can act as chemoattractants to recruit immune cells, specific evidence detailing the chemotactic activity of BMAP-28 for neutrophils and monocytes is not extensively documented in the reviewed scientific literature. Further research is required to fully elucidate whether BMAP-28 shares the chemoattractant properties observed in other host defense peptides.

Effects on Gene Expression in Host Cells (e.g., Macrophages, Nervous System Cells)

BMAP-28 exerts significant modulatory effects on gene expression in various host cells, influencing inflammatory and immune responses.

In Macrophages: In RAW 264.7 macrophages, BMAP-28 can independently activate cellular pathways, leading to the upregulation of interleukin-1β (IL-1β) gene expression. researchgate.net When administered with LPS, its effects are more complex. While it blocks LPS-induced cytokine expression when added simultaneously, it enhances the gene induction of pro-inflammatory cytokines IL-1β and IL-6 if there is a time interval between its addition and LPS stimulation. researchgate.net Conversely, it suppresses the induction of interferon-β (IFN-β) by inhibiting the IRF-3 activation pathway. researchgate.net This demonstrates a nuanced ability to potentiate early pro-inflammatory responses while inhibiting specific antiviral pathways.

In Nervous System Cells: In the context of the bovine nervous system infected with alpha-herpesviruses, the expression of the gene encoding BMAP-28 itself is modulated. Bovine herpesvirus 5 (BoHV-5) was found to suppress BMAP28 gene expression in the frontal cortex and cervical medulla during acute infection. In contrast, Bovine herpesvirus 1 (BoHV-1) slightly induced its expression in other brain regions. During viral latency and reactivation, both viruses were associated with decreased BMAP28 expression, which was accompanied by high levels of transcripts for the cytokines TNFα and IFNβ. This suggests a complex interplay where the virus modulates local peptide expression, which in turn is correlated with the expression of key inflammatory genes within the central nervous system.

Anti-neoplastic Activities (in vitro and animal model studies)

Beyond its role in innate immunity, BMAP-28 has demonstrated significant cytotoxic activity against a variety of cancer cells. frontiersin.org These anti-neoplastic properties have been observed in both laboratory cell cultures (in vitro) and in animal models, suggesting its potential as a template for developing new anti-cancer therapies. frontiersin.org

Inhibition of Proliferation in Cancer Cell Lines (e.g., Thyroid Cancer, Leukemic Cells, Melanoma)

BMAP-28 effectively inhibits the proliferation of numerous human and murine tumor cell lines in a dose- and time-dependent manner.

Thyroid Cancer: In studies using the human medullary thyroid cancer TT cell line, BMAP-28 markedly inhibited cell proliferation. For instance, after 48 hours of treatment, cell viability was reduced to 30.7% at a concentration of 4 µM and to 19.9% at 8 µM. This anti-proliferative effect was also confirmed in a mouse xenograft model, where BMAP-28 treatment significantly prevented tumor growth in vivo.

Leukemic Cells: BMAP-28 is cytotoxic against human leukemic cell lines, including U937 and K562 cells. frontiersin.org It has been shown to induce cell death in these cell lines at micromolar concentrations. frontiersin.org The peptide is also effective against proliferating normal human lymphocytes, indicating that its cytotoxicity is linked to the metabolic and proliferative state of the target cell.

Melanoma: The peptide has shown toxic activity against mouse B16-F1 melanoma cells. researchgate.net This further broadens the spectrum of its potential anti-cancer applications.

Table 1: Inhibitory Effects of BMAP-28 on Various Cancer Cell Lines

Cell Line Cancer Type Organism Observed Effect Reference(s)
TT Medullary Thyroid Cancer Human Dose- and time-dependent inhibition of proliferation; induction of apoptosis.
U937 Histiocytic Lymphoma Human Induction of cell death via mitochondrial pathway.
K562 Chronic Myelogenous Leukemia Human Cytotoxic activity at micromolar concentrations. frontiersin.org
HL-60 Acute Promyelocytic Leukemia Human Susceptible to cytotoxic effects of related cathelicidins. frontiersin.org
B16-F1 Melanoma Mouse Demonstrated toxic activity. researchgate.net

Mechanisms of Cancer Cell Death Induction

BMAP-28 induces cancer cell death through multiple, interconnected mechanisms, primarily involving the induction of apoptosis and direct effects on mitochondria.

One of the principal mechanisms is the induction of the intrinsic pathway of apoptosis. In thyroid cancer cells, treatment with BMAP-28 leads to the transcriptional and translational upregulation of activated caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade.

Peptide Engineering and Design Strategies Based on Myeloid Antimicrobial Peptide Bmap 28

Design of Synthetic Analogs and Derivatives

Development of Truncated Forms (e.g., BMAP-28(1-18)) with Modified Activity Profiles

A primary strategy to modify BMAP-28's activity is through truncation, specifically the removal of the hydrophobic C-terminal tail. researchgate.netnih.gov Research has shown that this C-terminal sequence is a major determinant of the peptide's toxicity towards mammalian cells. nih.govnih.gov By removing this portion, it is possible to create shorter analogs that retain significant antimicrobial potency while exhibiting markedly lower cytotoxicity. researchgate.net

The synthetic analog BMAP-28(1-18), which consists of the first 18 N-terminal residues of the parent peptide, has been a focus of such studies. This truncated form was found to be virtually devoid of cytotoxic and hemolytic activities. nih.gov While in some cases its antimicrobial potency was slightly lower than the full-length peptide, it often remained comparable. nih.govunits.it For instance, against various clinical isolates, BMAP-28(1-18) retained antimicrobial activity comparable to the parent peptide, with only 2- to 4-fold higher minimum inhibitory concentration (MIC) values in some cases. nih.gov These findings suggest that the N-terminal region is sufficient for much of the antimicrobial action, while the C-terminal tail is primarily responsible for host cell toxicity. nih.govnih.gov This approach offers a key strategy for improving the therapeutic index of BMAP-28-based peptides. units.it

Comparative Activity of BMAP-28 and its Truncated Analog BMAP-28(1-18)
PeptideKey Structural FeatureAntimicrobial Activity ProfileHost Cell CytotoxicityReference
BMAP-28Full-length 28-residue peptide with α-helical structurePotent, broad-spectrum activity against Gram-positive and Gram-negative bacteria. nih.govExhibits significant cytotoxic and hemolytic activity. nih.govnih.gov nih.govnih.gov
BMAP-28(1-18)N-terminal 18-residue fragment, lacks the hydrophobic C-terminal tailRetains substantial antimicrobial activity, sometimes slightly lower than the parent peptide. nih.govunits.itVirtually devoid of cytotoxicity and hemolytic effects. nih.govnih.gov nih.govnih.govunits.it

Synthesis and Evaluation of D-Amino Acid and Retro-Inverso Isomers

To enhance the stability of antimicrobial peptides against enzymatic degradation, a common strategy involves the substitution of naturally occurring L-amino acids with their D-enantiomers. lifetein.com.cnresearchgate.net Peptides constructed from D-amino acids are highly resistant to proteases, which typically recognize only L-amino acid substrates. lifetein.com.cnnih.gov This modification can extend the biological half-life of the peptide without necessarily altering its mechanism of action, especially for peptides like BMAP-28 that target bacterial membranes through non-stereospecific interactions. researchgate.net

A more advanced application of this principle is the design of retro-inverso peptides. These analogs are synthesized with D-amino acids in the reverse sequence of the parent L-peptide. nih.govbiorxiv.org This unique arrangement results in a molecule where the spatial orientation of the side chains is preserved, closely mimicking the topography of the original peptide, while the peptide backbone is inverted. nih.gov Consequently, retro-inverso peptides can retain the bioactivity of the parent molecule while gaining significant resistance to proteolysis. biorxiv.org This strategy could be applied to BMAP-28 to create highly stable analogs for therapeutic use, potentially leading to synthetic vaccines or novel immunointervention strategies. lifetein.com.cn

Rational Design of Hybrid Peptides (e.g., with LL-37)

Hybridization is a rational design strategy that combines favorable sequences from two or more different antimicrobial peptides to create a new peptide with enhanced characteristics. This approach has been used to combine the α-helical domains of BMAP-28 and the human cathelicidin (B612621) LL-37. benthamdirect.com The goal of such hybridization is to improve antimicrobial potency and broaden the spectrum of activity while mitigating the toxicity associated with the parent peptides. nih.govnih.gov

One example is the novel peptide MAA-41, which was designed by combining the alpha-helical parts of BMAP-28 and LL-37, followed by several amino acid modifications. benthamdirect.com MAA-41 demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with activity in the 10-20 μM range. benthamdirect.com Similarly, a hybrid peptide designated B1, created from helical segments of LL-37 and BMAP-27 (a close analog of BMAP-28), also showed potent, broad-spectrum activity and a reduced toxicity profile toward mammalian cells. nih.govresearchgate.net These studies validate hybridization as a successful strategy for generating new antimicrobial agents with improved therapeutic properties. nih.gov

Optimization of Activity and Selectivity

Effects of Amino Acid Substitutions in BMAP-28 Analogs
Analog SeriesSubstitution StrategyTarget PathogenOutcome on Antimicrobial ActivityReference
-Substitution of 1-3 amino acids with lysine (B10760008)MRSA and MSSANo significant difference in activity compared to parent BMAP-28, despite increased net charge in some analogs. researchgate.net
A837, A838, A839, A840Undisclosed substitutions altering positive chargePan-drug-resistant Acinetobacter baumannii (PDRAB)Substitutions did not improve antimicrobial activity compared to parent BMAP-28. nih.gov

Strategies to Reduce Host Cell Cytotoxicity while Retaining Antimicrobial Activity

A critical challenge in developing antimicrobial peptides for therapeutic use is minimizing their toxicity to host cells. frontiersin.org For BMAP-28, a primary strategy is the modification or removal of the hydrophobic C-terminal region, which has been identified as a key contributor to its cytotoxicity and hemolytic activity. nih.govresearchgate.net Truncated peptides like BMAP-28(1-18) demonstrate this principle effectively, showing significantly reduced toxicity while maintaining a useful level of antimicrobial action. units.it

Combinatorial Approaches in Antimicrobial Strategies

The emergence of multidrug-resistant pathogens necessitates innovative therapeutic strategies that can enhance the efficacy of existing antimicrobial agents and curtail the development of further resistance. Combinatorial approaches, where antimicrobial peptides (AMPs) like BMAP-28 are used in conjunction with other antimicrobial agents, represent a promising avenue of research. These strategies can lead to synergistic or additive effects, broadening the spectrum of activity and reducing the effective concentrations of the combined drugs, thereby potentially minimizing toxicity.

Synergistic Effects with Other Antimicrobial Peptides (e.g., Bac-5, Indolicidin)

The combination of different AMPs, particularly those with distinct mechanisms of action, can result in enhanced antimicrobial activity. This approach leverages the diverse ways peptides can disrupt microbial cells, leading to a more potent and comprehensive attack.

Research has demonstrated a significant synergistic interaction between BMAP-28 and another bovine cathelicidin, Bac-5, against Mannheimia haemolytica (Mh), a key pathogen in bovine respiratory disease. nih.govresearchgate.net When used individually, the minimum inhibitory concentrations (MICs) of BMAP-28 and Bac-5 were 64 µg/mL and 128 µg/mL, respectively. nih.govresearchgate.net However, when combined, a substantial reduction in their MICs was observed. The MIC for BMAP-28 in combination ranged from 0.25–16 µg/mL, and for Bac-5, it was 8–64 µg/mL. nih.govresearchgate.net This represents a decrease in concentration of up to 256-fold for BMAP-28 and 16-fold for Bac-5. nih.govresearchgate.net

The synergistic nature of this interaction was confirmed by a Fractional Inhibitory Concentration Index (FICI) of less than 0.5 for all tested combinations. nih.gov An FICI of ≤0.5 is a definitive indicator of synergy. The proposed mechanism behind this synergy is that BMAP-28, which primarily acts by permeabilizing the bacterial membrane, facilitates the entry of Bac-5 into the bacterial cell. nih.gov Bac-5, in contrast, is thought to target intracellular processes, and its enhanced translocation across the compromised membrane leads to a more potent combined antimicrobial effect. nih.gov This synergistic relationship not only enhances the bactericidal activity but also allows for the use of lower, less cytotoxic concentrations of BMAP-28. nih.gov

Synergistic Activity of BMAP-28 and Bac-5 against Mannheimia haemolytica
Antimicrobial PeptideMIC Alone (µg/mL)MIC in Combination (µg/mL)Fold Decrease in MICFractional Inhibitory Concentration Index (FICI)
BMAP-28640.25 - 16Up to 256< 0.5
Bac-51288 - 64Up to 16

Data sourced from multiple studies on the combined effects of BMAP-28 and Bac-5. nih.govresearchgate.net

Despite the clear evidence of synergy between BMAP-28 and Bac-5, there is currently a lack of published research on the synergistic effects of BMAP-28 in combination with another bovine cathelicidin, indolicidin. While both peptides are part of the bovine innate immune system, their potential for synergistic interactions has not been reported in the available scientific literature.

Additive and Synergistic Interactions with Conventional Antibiotics

Combining BMAP-28 with conventional antibiotics is another strategy to combat bacterial infections, particularly those caused by antibiotic-resistant strains. The rationale behind this approach is that the membrane-permeabilizing action of BMAP-28 can facilitate the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. This can restore the efficacy of antibiotics to which bacteria have developed resistance.

Studies have shown that the nature of the interaction between BMAP-28 and conventional antibiotics can vary, ranging from additive to synergistic, depending on the antibiotic and the target microorganism.

An investigation into the combined effect of BMAP-28 and florfenicol against Mannheimia haemolytica revealed an additive interaction. nih.gov Florfenicol acts by inhibiting protein synthesis within the bacteria. researchgate.net While the combination allowed for lower concentrations of each agent to inhibit bacterial growth, the reduction was not substantial enough to be classified as synergistic. nih.gov

In contrast, a synergistic relationship has been observed between BMAP-28 and vancomycin (B549263) against Gram-positive cocci, namely Staphylococcus aureus and Enterococcus faecalis. This combination was particularly effective in preventing the formation of biofilms on ureteral stents in a rat model of infection. The co-treatment resulted in a significant reduction in bacterial numbers, demonstrating a clear synergistic activity. The proposed mechanism is that BMAP-28's disruption of the cytoplasmic membrane enhances the access of vancomycin to its target in the bacterial cell wall.

Interaction of BMAP-28 with Conventional Antibiotics
Conventional AntibioticTarget OrganismType of InteractionObserved Effect
FlorfenicolMannheimia haemolyticaAdditiveAllows for the use of lower concentrations of both agents to inhibit bacterial growth.
VancomycinStaphylococcus aureus, Enterococcus faecalisSynergisticSignificantly reduces biofilm formation and enhances bacterial killing.

Data compiled from studies on the combinatorial effects of BMAP-28 with conventional antibiotics. nih.govresearchgate.net

These findings highlight the potential of BMAP-28 as an adjunct therapy to conventional antibiotics, with the ability to enhance their efficacy and combat resistance. Further research into combinations with other classes of antibiotics is warranted to fully explore the therapeutic potential of these combinatorial strategies.

Advanced Research Methodologies for Studying Myeloid Antimicrobial Peptide Bmap 28

Biophysical Techniques for Structural Elucidation and Membrane Interaction

Biophysical methods are instrumental in revealing the three-dimensional structure of BMAP-28 and the dynamics of its interaction with bacterial and host cell membranes. This understanding is crucial for deciphering its mechanism of action.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structures of peptides like BMAP-28 in solution. youtube.com This method provides detailed information about the atomic-level conformation and dynamics of the peptide.

Researchers have utilized solution NMR to determine the structure of fragments of BMAP-28, such as BMAP-28(1-18). rcsb.org For these studies, the peptide is typically dissolved in a suitable solvent, and its atomic nuclei are exposed to a strong magnetic field. youtube.com By analyzing the resonance frequencies of the nuclei, scientists can deduce the peptide's structure. youtube.com NMR studies have shown that many antimicrobial peptides, which may be unstructured in aqueous solution, adopt a defined helical structure upon interacting with membrane-mimicking environments like lipid micelles. researchgate.net This technique is also invaluable for mapping the specific regions (epitopes) of the peptide that interact with other molecules, such as antibodies, by observing changes in the mobility of amino acid residues upon binding. researchgate.net

Circular Dichroism (CD) spectroscopy is a widely used method to investigate the secondary structure of peptides and proteins. mit.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide backbone. mit.edu The resulting CD spectrum provides a "fingerprint" of the protein's secondary structural elements, like α-helices and β-sheets. mit.edu

For BMAP-28, CD spectroscopy has been employed to assess its conformational changes in different environments. Studies have shown that BMAP-28 exhibits a random coil structure in an aqueous phosphate (B84403) buffer. However, in the presence of a membrane-mimicking solvent like trifluoroethanol (TFE), the CD spectrum changes significantly, indicating a transition to a more ordered, helical structure. For instance, in 45% TFE, BMAP-28 adopts a distinct α-helical conformation. researchgate.net This induced folding upon encountering a hydrophobic environment is a characteristic feature of many antimicrobial peptides and is believed to be critical for their ability to interact with and disrupt microbial membranes.

Electron Microscopy (EM) provides high-resolution images that can directly visualize the morphological changes induced by antimicrobial peptides on bacterial cells. Field Emission Scanning Electron Microscopy (FE-SEM) is one such technique used to study the effects of BMAP-28.

In a study investigating the activity of BMAP-28 against pan-drug-resistant Acinetobacter baumannii (PDRAB), FE-SEM was used to observe the physical damage to the bacterial cells. nih.gov Bacteria were incubated with BMAP-28 for various time intervals, and the resulting changes in cell morphology were examined. nih.gov The images revealed that untreated PDRAB cells had smooth surfaces. nih.gov In contrast, after treatment with BMAP-28 for as little as 30 minutes, the bacterial cells showed significant surface roughening, changes in shape, and evidence of membrane disruption, including the leakage of cytoplasm. nih.gov These direct visual findings confirm the membrane-disruptive mechanism of BMAP-28.

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. These simulations provide profound insights into the peptide-membrane interactions at an atomic level, complementing experimental data.

MD simulations have been used to model the three-dimensional structure of BMAP-28 and its behavior in the presence of model membranes. researchgate.net These simulations often start with a predicted structure, which is then refined based on experimental data from techniques like CD spectroscopy. researchgate.net Studies on the homologous peptide BMAP-27 have shown that the peptide's stability and conformation are highly dependent on the lipid composition of the membrane. plos.org For BMAP-28, simulations have indicated that it maintains a helical conformation when interacting with anionic lipid membranes, which mimic bacterial surfaces. researchgate.net These computational models can illustrate the initial electrostatic attraction between the cationic peptide and the negatively charged membrane, followed by the insertion of hydrophobic residues into the lipid bilayer, leading to membrane perturbation. nih.gov

In Vitro Antimicrobial and Cellular Activity Assays

A critical aspect of characterizing BMAP-28 is to determine its efficacy against a range of microorganisms and to understand its spectrum of activity. Standardized in vitro assays are used to quantify its antimicrobial potency.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the peptide that visibly inhibits the growth of a particular microorganism after a set incubation period. youtube.comyoutube.com The Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill 99.9% of the initial bacterial inoculum. creative-diagnostics.com The ratio of MBC to MIC is often used to determine if a peptide is bactericidal (killing) or bacteriostatic (inhibiting growth); an MBC/MIC ratio of ≤4 typically indicates a bactericidal effect. researchgate.netcreative-diagnostics.com

The determination of MIC is commonly performed using a broth microdilution method. frontiersin.orgresearchgate.net In this assay, a standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the antimicrobial peptide. youtube.com After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. youtube.com The lowest concentration without visible growth is recorded as the MIC. youtube.com To determine the MBC, aliquots from the clear wells (at and above the MIC) are subcultured onto agar (B569324) plates. creative-diagnostics.commdpi.com The lowest peptide concentration from which no bacteria grow on the new plates is the MBC. creative-diagnostics.com

BMAP-28 has demonstrated potent, broad-spectrum antimicrobial activity in vitro against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. nih.gov It is generally more effective against Gram-positive organisms. nih.gov For example, it has shown high efficacy against various clinical isolates of Staphylococcus aureus and Escherichia coli. nih.govcaymanchem.com

Table 1: Minimum Inhibitory Concentration (MIC) of BMAP-28 Against Various Microorganisms

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Escherichia coliATCC 25922-2 caymanchem.com
Staphylococcus aureusATCC 29213-2 caymanchem.com
Staphylococcus aureus (Methicillin-resistant)MRSA-4 caymanchem.com
Staphylococcus epidermidis--1 caymanchem.com
Candida albicans--8 caymanchem.com
Mannheimia haemolyticaIsolate 28-32R5364- nih.gov
Acinetobacter baumannii (Pan-drug-resistant)Clinical Strains5-10- nih.gov

Cell Viability and Cytotoxicity Assays (e.g., MTS, MTT)

The cytotoxic potential of BMAP-28 against various cell types is a critical aspect of its characterization, guiding its potential therapeutic applications. Quantitative assays that measure cell viability and cytotoxicity, such as the MTS and MTT assays, are fundamental tools in this evaluation.

These colorimetric assays are based on the metabolic activity of viable cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, relies on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. rcsb.orgnih.gov The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of viable cells. rcsb.orgnih.gov The MTS assay operates on a similar principle but utilizes a different tetrazolium compound that yields a water-soluble formazan, simplifying the procedure. rcsb.org

Research has consistently demonstrated that BMAP-28 exhibits cytotoxic effects against a range of mammalian cells, an activity that is often dependent on the cell's metabolic state. frontiersin.org Studies have shown that BMAP-28 is ineffective against non-respiring cells, highlighting the importance of active cellular metabolism for its cytotoxic action. frontiersin.org

In the context of cancer research, the MTT assay has been instrumental in quantifying the anti-proliferative effects of BMAP-28. A study on human thyroid cancer TT cells revealed that BMAP-28 inhibited cell proliferation in a dose- and time-dependent manner. For example, after 48 hours of treatment, cell viability was significantly reduced with increasing concentrations of the peptide. researchgate.net Similarly, MTT assays performed on bovine kidney (BK) cells helped determine the peptide's lethal dose 50 (LD50), which was found to be 100 μg/mL. caymanchem.com The cytotoxic activity of BMAP-28 has also been observed against other cell lines, including human neutrophils and K562 leukemia cells. caymanchem.comnih.gov

The following table summarizes key findings from cytotoxicity studies of BMAP-28 using these methods.

Cell LineAssay UsedKey FindingsReference
Human Thyroid Cancer (TT)MTT AssayDose- and time-dependent inhibition of cell proliferation. At 48h, viability was 30.7% at 4 µM and 19.9% at 8 µM. researchgate.net
Bovine Kidney (BK) cellsMTT AssayThe lethal dose 50 (LD50) was determined to be 100 μg/mL. caymanchem.com
Human NeutrophilsPropidium (B1200493) Iodide Staining (FACS)Dose-dependent cytotoxicity observed. nih.gov
K562 (Leukemia)Not specifiedIC50 reported to be between 1.5–6 μM. caymanchem.com
U937 (Histiocytic Lymphoma)Trypan Blue ExclusionAfter 18 hours post-treatment with 3 μM BMAP-28, 40% of the remaining cells were viable. frontiersin.org

These assays are crucial for establishing the cytotoxic profile of BMAP-28, providing quantitative data that informs its selectivity and potential as an anticancer or antimicrobial agent, while considering its effects on healthy host cells.

Membrane Permeability Assays (e.g., SYTOX Assay)

A primary mechanism of action for many antimicrobial peptides, including BMAP-28, is the disruption and permeabilization of cellular membranes. Assays that measure membrane integrity are therefore essential for elucidating its mode of action. The SYTOX Green assay is a widely used method for this purpose. rcsb.orgnih.gov

The SYTOX Green dye is a high-affinity nucleic acid stain that cannot cross the intact membrane of live cells. researchgate.net However, when a cell's plasma membrane becomes compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. nih.govresearchgate.net The intensity of this fluorescence is proportional to the degree of membrane damage, making it a reliable indicator of membrane permeabilization. nih.gov This assay can be monitored in real-time using a plate reader or used for endpoint analysis with flow cytometry or fluorescence microscopy. nih.gov

Studies have consistently shown that BMAP-28 induces membrane permeabilization in both microbial and mammalian cells. frontiersin.orgtdl.org While specific studies employing the SYTOX Green assay for BMAP-28 are not extensively detailed in the provided search results, the assay's principle is directly applicable to investigating the known membrane-disrupting effects of the peptide. For example, BMAP-28 has been shown to induce inner membrane permeabilization in E. coli at nanomolar concentrations. tdl.org In mammalian cells, its cytotoxic effect is initiated by interactions that lead to membrane damage. frontiersin.org

In addition to the plasma membrane, BMAP-28 also affects intracellular membranes, particularly the mitochondrial membrane. Research has demonstrated that BMAP-28 can permeabilize mitochondria, an effect studied using assays like calcein (B42510) release. frontiersin.orgnih.gov In this assay, calcein-AM is loaded into mitochondria, where it is converted to fluorescent calcein. Release of calcein into the cytosol, where its fluorescence is quenched by co-administered cobalt chloride, indicates mitochondrial membrane permeabilization. frontiersin.org

The application of membrane permeability assays like SYTOX Green is critical for:

Confirming the Mechanism: Demonstrating that membrane disruption is a key event in the peptide's activity.

Kinetics of Action: Determining how quickly the peptide can compromise membrane integrity.

Specificity: Comparing the permeabilizing effect on cancer cells versus healthy cells, or on bacterial versus mammalian cells.

The use of such assays provides quantitative data on one of the earliest and most critical steps in the cytotoxic pathway of BMAP-28.

Apoptosis and Cell Death Detection Assays (e.g., Caspase Activity, TUNEL Assay)

Beyond initial membrane disruption, BMAP-28 can trigger programmed cell death, or apoptosis, in susceptible cells. Investigating this pathway requires specific assays that can detect the biochemical and morphological hallmarks of apoptosis.

Annexin V/Propidium Iodide (PI) Assay: One of the earliest events in apoptosis is the translocation of the phospholipid phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be conjugated to a fluorescent dye (like FITC). researchgate.net By co-staining with propidium iodide (PI), a nucleic acid stain that only enters cells with compromised membranes (characteristic of late-stage apoptosis or necrosis), flow cytometry can distinguish between different cell populations:

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. researchgate.net

Studies on human thyroid cancer TT cells have utilized this assay to demonstrate that BMAP-28 induces apoptosis in a dose-dependent manner. Treatment with BMAP-28 led to a significant increase in the percentage of both early and late apoptotic cells. researchgate.net

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Initiator caspases (like caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (like caspase-3), which dismantle the cell. Measuring the activity of these caspases is a direct indicator of apoptosis. This can be done using substrates that become fluorescent or colorimetric upon cleavage by the specific caspase or by using antibodies that specifically recognize the activated form of the caspase in methods like flow cytometry or Western blotting. researchgate.net Research has shown that in TT cells, BMAP-28 treatment leads to a dose-dependent increase in the activation of both caspase-9 and caspase-3, confirming the involvement of the intrinsic apoptotic pathway. researchgate.net

TUNEL Assay: A later hallmark of apoptosis is the fragmentation of chromosomal DNA by endonucleases. The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is designed to detect these DNA breaks. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP nucleotides onto the 3'-hydroxyl ends of the DNA fragments. These labeled fragments can then be visualized by fluorescence microscopy or quantified by flow cytometry. While direct TUNEL assay results for BMAP-28 were not found, studies have documented that BMAP-28 induces DNA fragmentation in U937 cells, an event that is readily detectable by the TUNEL method. frontiersin.org

The table below summarizes findings from apoptosis assays used to study BMAP-28.

Cell LineAssay / MarkerKey FindingsReference
Human Thyroid Cancer (TT)Annexin V/PI AssayDose-dependent increase in apoptotic cells (up to 15.3% at 4 µM). researchgate.net
Human Thyroid Cancer (TT)Caspase-3 ActivationDose-dependent increase in active caspase-3 protein levels. researchgate.net
Human Thyroid Cancer (TT)Caspase-9 ActivationDose-dependent increase in active caspase-9 protein levels. researchgate.net
U937 (Histiocytic Lymphoma)DNA FragmentationObserved DNA fragmentation after treatment with 3 µM BMAP-28. frontiersin.org

These assays collectively provide a detailed picture of the cell death mechanisms induced by BMAP-28, confirming its ability to activate the apoptotic cascade in cancer cells.

Molecular Interaction and Binding Studies

Quantitative Crystal Microbalance (QCM) Analysis

Understanding the initial binding events between BMAP-28 and its cellular targets is crucial for deciphering its mechanism of action. Quantitative Crystal Microbalance (QCM), sometimes referred to as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), is a highly sensitive, label-free technique used to study molecular interactions at surfaces in real-time.

The core of a QCM instrument is a thin quartz crystal sensor that oscillates at a stable resonance frequency. nih.gov When molecules bind to the sensor's surface, the total oscillating mass increases, leading to a measurable decrease in the resonance frequency (Δf). This change in frequency is directly proportional to the bound mass, allowing for the quantitative analysis of binding and dissociation events. The technique can also measure changes in dissipation (ΔD), which provides information about the viscoelastic properties (e.g., rigidity or softness) of the adsorbed molecular layer.

QCM has been employed to investigate the interaction of BMAP-28 with specific components of bacterial cell surfaces. In one key study, researchers used QCM to determine if BMAP-28 binds to the Outer Membrane Proteins (OMPs) of pan-drug-resistant Acinetobacter baumannii (PDRAB). frontiersin.org To do this, a modified BMAP-28 peptide was first immobilized onto the QCM sensor surface. Then, solutions containing the isolated OMPs were flowed over the sensor. frontiersin.org

The results showed a significant, concentration-dependent decrease in the sensor's frequency upon the addition of OMPs, confirming a direct binding interaction between BMAP-28 and the bacterial proteins. frontiersin.org The study further identified a specific protein, Outer membrane protein A (OmpA), as a key binding partner for BMAP-28. frontiersin.orgresearchgate.net This interaction is believed to be a critical step in the peptide's antibacterial activity against this pathogen, leading to subsequent membrane destabilization. frontiersin.org

The table below presents the QCM data from the study on the interaction between immobilized BMAP-28 and A. baumannii OMPs.

Analyte (Concentration)LigandObserved Frequency Shift (Δf)InterpretationReference
OMPs (0.5 mg/mL)BMAP-28-198 HzBinding occurred frontiersin.orgcaymanchem.com
OMPs (1.0 mg/mL)BMAP-28-427 HzConcentration-dependent binding frontiersin.orgcaymanchem.com
OMPs (2.0 mg/mL)BMAP-28-645 HzStrong, concentration-dependent binding frontiersin.orgcaymanchem.com
OmpA (1.0 µg/mL)Blocking Agent (Control)-12 HzInsignificant binding frontiersin.orgcaymanchem.com

This application of QCM provides direct, quantitative evidence of molecular binding, identifying specific targets for BMAP-28 on the bacterial surface and offering a deeper understanding of its recognition and binding mechanism.

Flow Cytometry for Cellular Interaction and Internalization Studies

Flow cytometry is a powerful, high-throughput technique that measures and analyzes the physical and chemical characteristics of single cells or particles as they pass through a laser beam. It is an invaluable tool for studying the complex interactions between BMAP-28 and target cells, providing quantitative data on a cell-by-cell basis.

The methodology allows for the rapid analysis of large cell populations, which can be fluorescently labeled to report on various cellular processes. This includes assessing cell health, detecting the binding of fluorescently tagged molecules, and measuring changes in intracellular protein expression. caymanchem.com

Flow cytometry has been extensively used to characterize the cellular consequences of BMAP-28 treatment. Key applications include:

Analysis of Apoptosis: As detailed in section 6.2.4, flow cytometry coupled with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify the induction of apoptosis by BMAP-28. It precisely measures the percentage of live, early apoptotic, and late apoptotic/necrotic cells in a population following peptide exposure. frontiersin.org

Measurement of Mitochondrial Membrane Potential (ΔΨm): The fluorescent dye JC-1 is a ratiometric probe used to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. Flow cytometry can measure this shift from red to green fluorescence, providing a quantitative measure of mitochondrial depolarization. Studies have used this method to show that BMAP-28 induces a rapid decrease in the mitochondrial membrane potential in U937 cells. researchgate.net

Detection of Intracellular Protein Expression: By using fluorescently labeled antibodies, flow cytometry can detect and quantify the levels of specific intracellular proteins. This has been applied to show that BMAP-28 treatment increases the expression of activated caspase-3 and caspase-9 in thyroid cancer cells, confirming the activation of apoptotic pathways. frontiersin.org Conversely, the same study used flow cytometry to demonstrate that BMAP-28 treatment decreased the expression of Matrix Metalloproteinase 3 (MMP3) and MMP9. frontiersin.org

While the search results did not detail studies using fluorescently-labeled BMAP-28 to directly track its binding and internalization via flow cytometry, this remains a key potential application of the technology. Such an experiment would involve incubating cells with a fluorescent BMAP-28 analog and measuring the increase in cell-associated fluorescence over time to quantify binding and uptake kinetics.

The following table summarizes the documented applications of flow cytometry in BMAP-28 research.

ApplicationCell LineFluorescent Probe / AntibodyFindingReference
Apoptosis AnalysisHuman Thyroid Cancer (TT)Annexin V-FITC / PIBMAP-28 induces a dose-dependent increase in apoptotic and necrotic cells. frontiersin.org
Mitochondrial DepolarizationU937 (Histiocytic Lymphoma)JC-1BMAP-28 causes a rapid loss of mitochondrial membrane potential. researchgate.net
Caspase-3 ActivationHuman Thyroid Cancer (TT)Antibody to active Caspase-3BMAP-28 increases the level of active Caspase-3. frontiersin.org
Caspase-9 ActivationHuman Thyroid Cancer (TT)Antibody to active Caspase-9BMAP-28 increases the level of active Caspase-9. frontiersin.org
MMP ExpressionHuman Thyroid Cancer (TT)Antibodies to MMP3 & MMP9BMAP-28 suppresses the protein expression of MMP3 and MMP9. frontiersin.org

Flow cytometry provides a robust platform for dissecting the multifaceted interactions of BMAP-28 with target cells, from initial effects on membrane potential to the ultimate fate of the cell via apoptosis.

Gene Expression and Immunological Profiling

Beyond its direct cytotoxic activities, BMAP-28 functions as an immunomodulatory molecule, capable of altering the gene expression profiles of immune cells and influencing the inflammatory response. Analyzing these changes using techniques like quantitative polymerase chain reaction (qPCR) is essential for understanding its role in host defense.

Studies have focused on how BMAP-28 affects the expression of genes encoding cytokines—key signaling molecules that orchestrate immune responses. Research using the RAW 264.7 macrophage cell line has provided significant insights into the peptide's dual-functionality. frontiersin.org

On its own, BMAP-28 was found to directly activate macrophages, leading to the upregulation of the gene for the pro-inflammatory cytokine Interleukin-1β (IL-1β). This indicates that the peptide itself can trigger cellular signaling pathways, such as NF-κB, to initiate an inflammatory response. frontiersin.org

The peptide's effect becomes more complex in the presence of bacterial components like lipopolysaccharide (LPS), a potent immune stimulator that signals through Toll-like receptor 4 (TLR4). The timing of BMAP-28 exposure relative to LPS stimulation critically determines the resulting gene expression profile:

Co-administration: When added simultaneously with LPS, BMAP-28 blocks LPS-induced cytokine gene expression, likely due to its ability to bind and neutralize LPS directly. frontiersin.org

Pre- or Post-treatment: When macrophages are treated with BMAP-28 shortly before or after LPS stimulation, the peptide potentiates the expression of pro-inflammatory cytokine genes like IL-1β and Interleukin-6 (IL-6) . In contrast, it simultaneously suppresses the expression of the Interferon-β (IFN-β) gene. frontiersin.org

This differential regulation suggests that BMAP-28 selectively modulates TLR4 signaling. It appears to enhance the MyD88-dependent pathway leading to NF-κB activation and pro-inflammatory cytokine production, while inhibiting the TRAM/TRIF-dependent pathway that leads to IRF-3 activation and IFN-β expression. frontiersin.org

In addition to its effects on immune cells, BMAP-28 has also been shown to alter gene expression in cancer cells. In human thyroid cancer TT cells, treatment with BMAP-28 led to the downregulation of messenger RNA (mRNA) levels for Matrix Metalloproteinase 3 (MMP3) and Matrix Metalloproteinase 9 (MMP9) , enzymes that are critically involved in tumor invasion and metastasis. nih.gov

The table below summarizes the observed effects of BMAP-28 on the expression of specific genes.

Cell TypeConditionTarget GeneEffect on ExpressionReference
RAW 264.7 MacrophagesBMAP-28 aloneIL-1βUpregulation frontiersin.org
RAW 264.7 MacrophagesBMAP-28 + LPS (pre- or post-treatment)IL-1βEnhanced Upregulation frontiersin.org
RAW 264.7 MacrophagesBMAP-28 + LPS (pre- or post-treatment)IL-6Enhanced Upregulation frontiersin.org
RAW 264.7 MacrophagesBMAP-28 + LPS (pre- or post-treatment)IFN-βSuppression frontiersin.org
Human Thyroid Cancer (TT)BMAP-28 treatmentMMP3Downregulation nih.gov
Human Thyroid Cancer (TT)BMAP-28 treatmentMMP9Downregulation nih.gov

These gene expression studies reveal that BMAP-28 is not merely a cytotoxic agent but also a sophisticated modulator of cellular responses, capable of fine-tuning inflammatory pathways and influencing the genetic programs of cancer cells.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a fundamental technique used to measure the expression levels of specific genes in response to BMAP-28. This method allows for the sensitive and precise quantification of messenger RNA (mRNA) transcripts, providing insights into how BMAP-28 modulates cellular pathways at the genetic level.

In studies investigating the immunomodulatory effects of BMAP-28, qRT-PCR has been instrumental in analyzing the expression of cytokine genes in immune cells like macrophages. For instance, research on the RAW 264.7 macrophage cell line has utilized qRT-PCR to demonstrate that BMAP-28 can directly influence the transcription of key inflammatory mediators. nih.gov Studies have shown that BMAP-28, on its own, can upregulate the gene expression of Interleukin-1 beta (IL-1β). nih.gov Furthermore, when macrophages are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, BMAP-28 has been shown to modulate the expression of a panel of cytokine genes. Specifically, it can enhance the induction of IL-1β and Interleukin-6 (IL-6) genes while suppressing the expression of Interferon-beta (IFN-β). nih.gov This level of detailed gene expression analysis is crucial for understanding the peptide's role in orchestrating the innate immune response.

The general workflow for such an experiment involves:

Cell Culture and Treatment: Immune cells (e.g., macrophages) are cultured and then treated with BMAP-28, a pathogen-associated molecular pattern like LPS, or a combination of both.

RNA Extraction: Total RNA is isolated from the treated and control cells.

Reverse Transcription: The extracted mRNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

Real-Time PCR: The cDNA is then used as a template for PCR amplification with specific primers designed to target the genes of interest (e.g., IL-1β, IL-6, TNF-α, IFN-β) and a reference (housekeeping) gene for normalization.

Data Analysis: The amplification of DNA is monitored in real-time using fluorescent dyes. The cycle threshold (Ct) values are used to calculate the relative changes in gene expression between different treatment groups.

Microarray Hybridization for Transcriptomic Analysis

Microarray hybridization is a high-throughput technology that allows for the simultaneous analysis of the expression levels of thousands of genes. nih.gov While specific published studies focusing on a global transcriptomic analysis of BMAP-28 using microarrays are not detailed in the provided search results, this methodology represents a powerful tool for such investigations. It provides a comprehensive, genome-wide view of the cellular response to the peptide, moving beyond the analysis of a few pre-selected genes.

A hypothetical study using microarray analysis to investigate BMAP-28's effect on host cells, such as macrophages or endothelial cells, would follow these steps:

Experimental Design: Cells would be exposed to BMAP-28 at various concentrations and time points. Control groups would remain untreated.

RNA Isolation and Labeling: High-quality RNA would be extracted from all cell samples. This RNA would then be reverse-transcribed into cDNA, during which fluorescent labels (e.g., Cy3 and Cy5) are incorporated.

Hybridization: The labeled cDNA samples are then applied to a microarray slide, which contains thousands of spots, each with a known DNA oligonucleotide probe corresponding to a specific gene. The labeled cDNA from the cell samples hybridizes to its complementary probes on the array.

Scanning and Imaging: The microarray is scanned using a laser to excite the fluorescent labels. The intensity of the fluorescence at each spot is measured, which is proportional to the amount of hybridized cDNA, and therefore, the expression level of that specific gene.

Data Analysis: The raw data is normalized to correct for experimental variations. Statistical analyses are then performed to identify genes that are significantly up- or down-regulated in the BMAP-28-treated cells compared to the controls. This list of differentially expressed genes can then be subjected to bioinformatics analysis to identify affected biological pathways, cellular processes, and molecular functions.

This approach could reveal novel pathways modulated by BMAP-28, uncover previously unknown cellular targets, and provide a deeper understanding of its immunomodulatory and antimicrobial mechanisms.

Cytokine Quantification Assays

While qRT-PCR measures gene expression, cytokine quantification assays measure the actual protein levels, which are the functional molecules of the immune system. These assays are critical for confirming that the changes in gene expression observed with qRT-PCR translate to changes in protein production and secretion.

Several types of assays are used to quantify cytokines in response to BMAP-28 stimulation:

Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used plate-based assay to detect and quantify a single specific cytokine. In the context of BMAP-28 research, ELISAs can be used to measure the concentration of key cytokines like IL-6 or IL-1β in the supernatant of cell cultures or in serum from animal models. biosynth.com For example, after stimulating macrophages with BMAP-28 and/or LPS, the culture medium can be collected and analyzed by ELISA to determine the amount of secreted cytokines. nih.gov

Multiplex Bead Array (Luminex): This technology allows for the simultaneous measurement of multiple cytokines in a single, small-volume sample. caymanchem.com It utilizes spectrally distinct beads, each coated with an antibody specific for a different cytokine. This high-throughput method is highly efficient for obtaining a broad profile of the cytokine response. For instance, a Luminex assay could be used to simultaneously analyze a panel of pro-inflammatory and anti-inflammatory cytokines from the serum of an animal treated with BMAP-28 during an infection, providing a comprehensive picture of the systemic immune response. caymanchem.com

The table below summarizes the principles of these assays:

Assay TypePrincipleThroughputApplication in BMAP-28 Research
ELISA An enzyme-linked antibody binds to the target cytokine, and a substrate is added to produce a measurable colorimetric or fluorescent signal.Low (one analyte per assay)Quantifying specific, key cytokines (e.g., IL-1β, IL-6) in cell culture supernatants or biological fluids.
Multiplex Bead Array Microspheres with unique spectral addresses are coated with cytokine-specific antibodies. A second, fluorescently labeled detection antibody creates a sandwich, allowing for simultaneous detection of multiple analytes via flow cytometry.High (multiple analytes per assay)Profiling a broad range of cytokines simultaneously from a small sample volume to understand the overall immune modulation by BMAP-28.

These assays have confirmed that BMAP-28 can modulate cytokine production, for example by potentiating the early pro-inflammatory cytokine response to TLR4 activation. nih.gov

Pre-clinical Animal Models for Infection and Immunomodulation Studies

To evaluate the in vivo efficacy and biological effects of BMAP-28, researchers utilize a variety of pre-clinical animal models. These models are indispensable for understanding how the peptide behaves in a complex living system, bridging the gap between in vitro findings and potential clinical applications.

Commonly used models include murine (mouse and rat) models of infection. For instance, the efficacy of BMAP-28 has been tested in mice infected with pathogenic bacteria such as Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). In these studies, administration of BMAP-28 was shown to increase the survival rate of infected mice, demonstrating its potent in vivo antimicrobial activity.

Rat models have also been employed to study the peptide's effectiveness in more specific infection scenarios, such as device-associated infections. In a rat model of ureteral stent infection caused by Gram-positive cocci like Enterococcus faecalis and Staphylococcus aureus, BMAP-28 was evaluated both alone and in combination with conventional antibiotics. These studies revealed that BMAP-28 could enhance the efficacy of antibiotics like vancomycin (B549263), highlighting its potential in combination therapies to combat biofilm-related infections on medical devices.

For immunomodulation studies, animal models are used to investigate how BMAP-28 influences the immune response during an infection or inflammatory challenge. Researchers can analyze various parameters in these models, including:

Leukocyte recruitment: Assessing the infiltration of immune cells like neutrophils and macrophages to the site of infection.

Systemic cytokine levels: Measuring the concentration of cytokines in the blood to understand the systemic inflammatory response.

Bacterial clearance: Quantifying the reduction in bacterial load in various organs (e.g., spleen, liver, lungs) following treatment with BMAP-28.

The table below provides examples of preclinical models used in BMAP-28 research.

Animal ModelPathogen/ConditionKey FindingsReference
Mouse Escherichia coli infectionIncreased survival rate
Mouse Methicillin-resistant Staphylococcus aureus (MRSA) infectionIncreased survival rate
Rat Ureteral stent infection with Enterococcus faecalis and Staphylococcus aureusBMAP-28 improved the efficacy of vancomycin in clearing the infection.
Nude Mouse Human thyroid cancer xenograftSuppressed tumor growth.

These animal models are crucial for assessing the therapeutic potential of BMAP-28, providing essential data on its antimicrobial and immunomodulatory effects in a physiological context.

Future Directions and Translational Research Perspectives for Myeloid Antimicrobial Peptide Bmap 28

Exploration of Novel BMAP-28 Derivatives for Enhanced Specificity

A significant hurdle in the therapeutic application of BMAP-28 is its cytotoxicity towards mammalian cells. nih.gov Consequently, a primary research focus is the design of novel derivatives with enhanced specificity for microbial targets while minimizing harm to host cells.

Researchers have begun to explore this by creating analogs with altered physicochemical properties. For instance, modifying the cationic and hydrophobic amino acid residues has been shown to be a viable strategy. nih.gov Alanine-substituted analogs, particularly at the 'a' position of the leucine (B10760876) and isoleucine zipper-like sequences at the N- and C-terminals, have demonstrated reduced hemolytic activity and cytotoxicity against mammalian cells without a significant loss of antimicrobial efficacy against certain bacteria. nih.gov Another approach has been the development of hybrid peptides, such as MAA-41, which combines the alpha-helical parts of BMAP-28 and the human cathelicidin (B612621) LL-37, aiming for enhanced activity and reduced toxicity.

Furthermore, the creation of isomers, such as the D (inversed) and RI (retro-inversed) forms of BMAP-28, has shown promise. These isomers can resist proteolytic degradation, and the RI isomer, in particular, exhibits significantly reduced toxicity while retaining its antimicrobial and immunomodulatory functions. researchgate.net Truncated versions of BMAP-28, such as BMAP-28(1-18), have also been investigated and, in some contexts, have shown enhanced efficacy, potentially due to a lower propensity for self-assembly and higher amphipathicity. researchgate.net

Future research will likely involve a more systematic exploration of these modification strategies. The creation of extensive libraries of BMAP-28 derivatives with single or multiple amino acid substitutions, truncations, and chimeric structures will be crucial. These libraries can then be screened for improved therapeutic indices.

Table 1: Examples of BMAP-28 Derivatives and Their Characteristics

Derivative NameModification StrategyKey Findings
A837, A838, A839, A840 Alteration of net positive charge through amino acid substitutions.Did not show improved antimicrobial activity against pan-drug-resistant Acinetobacter baumannii compared to the parent peptide. nih.govnih.gov
Alanine-substituted analogs Substitution of amino acids at the 'a' position of heptad repeat sequences.Significantly reduced cytotoxicity against human red blood cells and 3T3 cells with minimal impact on MIC values against selected bacteria. nih.gov
D-BMAP-28 and RI-BMAP-28 Inversed and retro-inversed isomers.Increased stability against proteolysis. RI-BMAP-28 showed markedly reduced toxicity while retaining biological activity. researchgate.net
BMAP-28(1-18) Truncated form of BMAP-28.Exhibited enhanced anticancer efficacy in some studies. researchgate.net
Syn-1 A synthetic BMAP-28 analog.Showed efficacy in inhibiting Mannheimia haemolytica growth. frontiersin.org

Further Elucidation of Specific Receptor-Mediated Interactions

The biological effects of BMAP-28 are initiated by its interaction with cellular membranes and potentially specific receptors. A deeper understanding of these interactions is fundamental for designing more targeted therapies.

A significant finding has been the identification of the Outer Membrane Protein A (OmpA) of Acinetobacter baumannii as a potential receptor for BMAP-28. nih.govnih.gov Quartz crystal microbalance (QCM) analysis has provided evidence of a direct interaction, suggesting that this binding is a key step in the peptide's bactericidal mechanism against this pathogen. nih.govnih.gov Future studies should aim to characterize the specific binding domains on both BMAP-28 and OmpA and to investigate whether similar receptor interactions occur with other bacterial species.

In mammalian cells, BMAP-28's cytotoxic effects have been linked to its interaction with mitochondrial membranes. The peptide can induce depolarization of the inner mitochondrial membrane and opening of the mitochondrial permeability transition pore (PTP), leading to cell death. nih.gov This interaction appears to be synergistic with Ca²⁺ and can be inhibited by cyclosporine A, a known PTP inhibitor. nih.gov Further research is needed to delineate the precise molecular mechanisms governing this interaction and to explore whether specific mitochondrial proteins act as receptors for BMAP-28.

Investigation of BMAP-28 in Different Host Defense Contexts

BMAP-28's role as a host defense peptide extends beyond its direct antimicrobial activity. It is an important component of the innate immune system with multifaceted immunomodulatory functions. nih.gov Investigating its activity in a wider range of host defense contexts could unveil new therapeutic applications.

Research has shown that BMAP-28 is effective against a variety of pathogens, including pan-drug-resistant bacteria, fungi, and parasites like Leishmania. nih.govbiosynth.com It also exhibits antiviral activity, for instance, by inhibiting the replication of Herpes Simplex Virus 1 (HSV-1) and Bovine Herpes Virus 1 (BHV-1). frontiersin.orgnih.gov Its potential in combating bovine respiratory disease (BRD), a significant issue in livestock, is an active area of investigation. frontiersin.orgnih.gov

BMAP-28 also modulates the host immune response by influencing the function of immune cells. It can inhibit the proliferation of T cells and recruit neutrophils and activate macrophages for bacterial clearance. researchgate.net In models of staphylococcal sepsis, BMAP-28 has been shown to reduce the detrimental effects of bacterial components. nih.gov Future research should explore its efficacy in other infectious disease models, as well as in non-infectious inflammatory conditions. Understanding its complex interplay with different components of the innate and adaptive immune systems will be key to harnessing its full therapeutic potential.

Development of Advanced Delivery Systems for BMAP-28 and its Analogs

The clinical utility of BMAP-28 and its derivatives can be significantly enhanced through the development of advanced delivery systems. Such systems can improve peptide stability, increase local concentrations at the site of infection or inflammation, and reduce systemic toxicity.

One explored approach is the coating of medical devices. For example, ureteral stents coated with BMAP-28 have shown efficacy in preventing biofilm formation by Gram-positive bacteria in animal models. nih.gov This strategy could be expanded to other implantable medical devices that are at high risk of infection.

While not yet specifically reported for BMAP-28, nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and hydrogels, represent a promising avenue for future research. mdpi.commdpi.comnih.govnih.gov These carriers can encapsulate the peptide, protecting it from degradation and facilitating targeted delivery. For instance, liposomal formulations have been shown to enhance the anti-inflammatory effects of other molecules. nih.gov The development of stimuli-responsive delivery systems, which release the peptide in response to specific environmental cues at the infection site (e.g., pH, enzymes), could further improve specificity and efficacy.

Computational Modeling and Artificial Intelligence in Peptide Design and Prediction

The vast sequence space of potential BMAP-28 derivatives makes experimental screening of all possibilities impractical. Computational modeling and artificial intelligence (AI) are powerful tools that can accelerate the design and prediction of novel peptides with desired properties. bohrium.comopenreview.netresearchgate.netresearchgate.net

In silico methods can be used to predict the antimicrobial activity, toxicity, and structure of BMAP-28 analogs. researchgate.net Structure-function relationship studies, for example, have identified key structural elements, like the heptad repeat sequences, that contribute to cytotoxicity. nih.gov This knowledge can be used to guide the design of less toxic analogs.

Machine learning and deep learning algorithms can be trained on existing datasets of antimicrobial peptides to identify patterns that correlate with high activity and low toxicity. nih.govyoutube.com These models can then be used to generate novel peptide sequences de novo or to optimize existing peptides like BMAP-28. bohrium.comopenreview.net Generative AI models, for instance, can explore the vast peptide sequence space to identify promising candidates with desired antimicrobial properties. youtube.com The integration of these computational approaches into the BMAP-28 research pipeline will be essential for the rapid and rational design of next-generation peptide therapeutics. nih.govbakerlab.orgsemanticscholar.org

Integration of BMAP-28 Research into Broader Host Defense Peptide Strategies

The future of antimicrobial therapy is likely to involve combination approaches to enhance efficacy and combat the rise of drug-resistant pathogens. Integrating BMAP-28 research into broader host defense peptide (HDP) strategies is a critical step in this direction.

Studies have shown that BMAP-28 can act synergistically or additively with other antimicrobial agents. For example, its combination with the RNAIII-inhibiting peptide (RIP) has been shown to reduce lethality in mouse models of staphylococcal sepsis. nih.gov Similarly, combining BMAP-28 with the antibiotic vancomycin (B549263) improved efficacy in a rat model of ureteral stent infection. nih.gov There is also evidence for synergistic interactions between BMAP-28 and another bovine cathelicidin, Bac-5, against Mannheimia haemolytica. researchgate.netfrontiersin.org

Future research should systematically investigate the synergistic potential of BMAP-28 and its derivatives with a wide range of conventional antibiotics and other HDPs. frontiersin.orgresearchgate.netscience.govmdpi.com This could lead to the development of powerful combination therapies that are effective against multidrug-resistant infections. Furthermore, the inclusion of BMAP-28 and its optimized analogs in peptide libraries for high-throughput screening against various pathogens and disease models will contribute to the broader effort of developing novel anti-infective and immunomodulatory agents.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the minimum inhibitory concentration (MIC) of BMAP-28 against methicillin-resistant Staphylococcus aureus (MRSA)?

  • Answer: MIC assays should be performed using standardized broth microdilution methods under physiological pH and salt conditions. For MRSA, BMAP-28 exhibits MIC values ranging from 5–20 µg/mL, with variability attributed to differences in bacterial membrane composition or peptide batch purity . Include controls such as vancomycin or imipenem to benchmark efficacy. Post-MIC validation via time-kill kinetics and scanning electron microscopy (SEM) can confirm membrane disruption .

Q. How can cytotoxicity of BMAP-28 to mammalian cells be mitigated without compromising antimicrobial activity?

  • Answer: Truncating the hydrophobic C-terminal region (e.g., residues 1–18) reduces lytic activity on human cells while retaining antimicrobial potency. For example, BMAP-28(1–18) analogs show reduced hemolysis in erythrocyte assays . Structural optimization via molecular dynamics simulations or amino acid substitutions (e.g., D-isomerization) further enhances selectivity .

Q. What in vivo models demonstrate the therapeutic potential of BMAP-28 for bacterial sepsis?

  • Answer: Murine models of staphylococcal sepsis (e.g., BALB/c mice injected with S. aureus ATCC 25923) show that BMAP-28 (2 mg/kg) reduces lethality and cytokine storms (e.g., TNF-α, IL-6). Compare efficacy to conventional antibiotics (e.g., vancomycin) and use heat-killed bacterial challenges to isolate immunomodulatory effects .

Advanced Research Questions

Q. How do stereoisomers (D-BMAP-28, RI-BMAP-28) enhance anti-leishmanial activity compared to the native L-form?

  • Answer: D- and retro-inverso (RI) isomers resist degradation by Leishmania metalloproteinase GP63, which cleaves L-BMAP-27. In promastigote assays, amidated D-BMAP-28 (2 µM) reduces viability to ~36% vs. 94% for L-BMAP-28. Use MTS viability assays and caspase-3/7 activation to quantify apoptosis-driven parasite death .

Q. What strategies address discrepancies in BMAP-28 efficacy between original and replication studies (e.g., anti-Leishmania activity)?

  • Answer: Critical variables include peptide amidation status (amidated forms show higher activity) and assay conditions (e.g., pH, temperature). Replication studies should pre-verify peptide purity (via HPLC/MS) and use identical parasite strains. Dose-response curves (0.5–10 µM) improve comparability over single-dose designs .

Q. How does BMAP-28 interact with outer membrane protein A (OmpA) in pan-drug-resistant Acinetobacter baumannii (PDRAB)?

  • Answer: Quartz crystal microbalance (QCM) analysis confirms BMAP-28 binds AbOmpA, disrupting membrane integrity. Analog peptides (e.g., A837–A840) with modified charge/hydrophobicity enhance binding kinetics. Validate via FE-SEM imaging of membrane blebs and short-time killing assays (e.g., >99% reduction in 30 minutes at 2× MIC) .

Q. What in vitro models evaluate BMAP-28’s anti-biofilm activity against S. aureus in cystic fibrosis (CF) lung environments?

  • Answer: Simulate CF conditions (acidic pH, reduced O₂, synthetic cystic fibrosis sputum medium) in polystyrene biofilm assays. BMAP-28 at sub-MIC (1/4× MIC) reduces biofilm biomass by 25–50% in 70% of clinical strains. Combine with tobramycin for synergistic effects, quantified via crystal violet staining .

Methodological Resources

  • Database Tools: Use dbAMP 2.0, DRAMP 3.0, or APD3 for sequence homology and activity prediction of BMAP-28 analogs .
  • Peptide Synthesis: Specify amidated termini during custom synthesis (e.g., LifeTein) to replicate published protocols .

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